molecular formula C6H9NS B045403 Thiophene-2-ethylamine CAS No. 30433-91-1

Thiophene-2-ethylamine

Cat. No. B045403
CAS RN: 30433-91-1
M. Wt: 127.21 g/mol
InChI Key: HVLUYXIJZLDNIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Thiophene-2-ethylamine involves several methods, showcasing its adaptability in chemical processes. One approach involves starting from thiophene, reacting with formaldehyde and hydrogen chloride to give 2-chloromethylthiophene, which is then converted to 2-(2-thienyl)ethylamine via substitution, followed by reduction with LiAlH4. This method provides an overall yield of 70% under moderate conditions, making it suitable for industrial processes (Shuang, 2002). Another method includes the use of Vilsmeier's reaction, Darzens' reaction, and Leuckart's reaction from thiophene as the raw material, achieving a total yield of 52.4% and improving traditional synthesis methods by simplifying the reaction process (Shou, 2001).

Molecular Structure Analysis

The molecular structure of Thiophene-2-ethylamine is foundational to its chemical behavior and applications. Its structure has been explored in the context of synthesizing various derivatives and complexes, demonstrating the compound's flexibility in forming new materials with desired properties. For example, Ni(II) and Pd(II) complexes with Thiophene-2-ethylamine have been synthesized, revealing insights into the electronic structure and spectral properties through DFT and TDDFT studies (Kundu et al., 2016).

Chemical Reactions and Properties

Thiophene-2-ethylamine undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing novel compounds. It serves as a key intermediate in the synthesis of thiophene derivatives and complexes, contributing to the development of materials with potential applications in optoelectronics and pharmaceuticals. For instance, its role in synthesizing thiophene-containing polymers showcases its contribution to creating materials with specific electronic and optical properties (Egbe et al., 2005).

Physical Properties Analysis

The physical properties of Thiophene-2-ethylamine, such as solubility, boiling point, and melting point, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on the physical properties of Thiophene-2-ethylamine were not highlighted, these properties are inferred through its synthesis and application processes, which require precise conditions to achieve desired outcomes.

Chemical Properties Analysis

Thiophene-2-ethylamine's chemical properties, including its reactivity with other compounds and its role in catalysis, are integral to its widespread use in chemical synthesis. Its ability to participate in multiple reaction pathways, such as conjugate addition reactions and the synthesis of highly substituted thiophenes, underscores its chemical versatility (Guilarte et al., 2011).

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures

The synthesis of thiophene derivatives involves various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Results or Outcomes

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Application in the Functionalization of Multiwall Carbon Nanotubes (MWCNT)

Specific Scientific Field

Material Science

Summary of the Application

2-Thiopheneethylamine (2-thiophene ethyl amine, 2- (thien-2-yl)ethylamine) is suitable to functionalize multiwall carbon nanotubes (MWCNT) .

Methods of Application or Experimental Procedures

It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S -methylisothiourea .

Results or Outcomes

The functionalization of MWCNT with 2-Thiopheneethylamine could potentially enhance the properties of the nanotubes, although the specific results or outcomes of this application were not detailed in the sources .

Application in Manufacturing Dyes and Aroma Compounds

Specific Scientific Field

Industrial Chemistry

Summary of the Application

Thiophene-2-ethylamine derivatives are widely used in manufacturing dyes and aroma compounds .

Methods of Application or Experimental Procedures

These compounds are used as monomers to make condensation copolymers .

Results or Outcomes

The specific results or outcomes of this application were not detailed in the sources .

Application in Pharmaceutical Industry

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thiophene-2-ethylamine is used in the synthesis of various pharmaceuticals .

Methods of Application or Experimental Procedures

  • Olanzapine : An antipsychotic medication used to treat schizophrenia and bipolar disorder .
  • Amisulpride : An atypical antipsychotic used to treat schizophrenia and depression .
  • Ropinirole : A dopamine agonist used to treat Parkinson’s disease and restless leg syndrome .
  • Posaconazole : An antifungal medication used to treat invasive fungal infections .

Results or Outcomes

The specific results or outcomes of this application were not detailed in the sources .

Application as a Solvent and Chemical Intermediate

Specific Scientific Field

Industrial Chemistry

Summary of the Application

Thiophene-2-ethylamine is used as a solvent and chemical intermediate .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the sources .

Results or Outcomes

The specific results or outcomes of this application were not detailed in the sources .

Application in the Synthesis of Pyrimidine Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

Thiophene-2-ethylamine may be used as a reactant in the synthesis of pyrimidine derivatives .

Methods of Application or Experimental Procedures

It reacts with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S -methylisothiourea .

Results or Outcomes

The specific results or outcomes of this application were not detailed in the sources .

Safety And Hazards

Thiophene-2-ethylamine is a corrosive material that causes burns by all exposure routes . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Thiophene-2-ethylamine has been recognized for its potential in various applications. It is expected to be a focus of research and development in the coming years, with a growing market predicted for 2024-2031 .

properties

IUPAC Name

2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUYXIJZLDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952773
Record name 2-(Thiophen-2-yl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-ethylamine

CAS RN

30433-91-1, 64059-34-3
Record name 2-Thiopheneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30433-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-ethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopheneethanamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
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Record name Thiophene-1-ethylamine
Source European Chemicals Agency (ECHA)
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Record name Thiophene-2-ethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
L Jiang, Z Li, Q Dong, X Rong… - ACS Applied Materials & …, 2023 - ACS Publications
Organic–inorganic lead halide perovskite materials have received great attention in recent years. However, the poor stability of these materials severely limits the commercial …
Number of citations: 2 pubs.acs.org
BD Varpe, SB Jadhav - International Journal of …, 2021 - search.ebscohost.com
… by treating thiophene2-ethylamine with 5-… thiophene-2-ethylamine Schiff base (ITF 1) Equimolar quantities of 5-Fluoroisatin (0.01 M) in 5 ml of warm ethanol and thiophene-2-ethylamine …
Number of citations: 4 search.ebscohost.com
S Kundu, AK Pramanik, AS Mondal… - Journal of Molecular …, 2016 - Elsevier
… 2-Hydroxy-1-naphthaldehyde, thiophene-2-ethylamine and Na 2 PdCl 4 were purchased from Sigma Aldrich, and used as received. All other chemicals and solvents were of reagent …
Number of citations: 25 www.sciencedirect.com
S Kundu, S Biswas, AS Mondal, P Roy… - Journal of Molecular …, 2015 - Elsevier
… (II) complexes have been synthesized by the reaction of nickel(II) chloride hexahydrate and the in situ condensed thiophene appended Schiff base ligands of thiophene-2-ethylamine …
Number of citations: 20 www.sciencedirect.com
A Solankee, G Patel, S Solankee - Oriental Journal of Chemistry, 2009 - Citeseer
… of thioglycolic acid with different Schiff-bases (Ia-e), which in turn were prepared by the action of different aromatic and heterocyclic aldehydes with thiophene-2ethylamine. …
Number of citations: 3 citeseerx.ist.psu.edu
Y Yan, S Yu, A Honarfar, T Pullerits, K Zheng… - Advanced …, 2019 - Wiley Online Library
… Here, the spontaneous generation of 3D phases embedded in 2D perovskite matrix is demonstrated at room temperature via introducing S-bearing thiophene−2−ethylamine (TEA) as …
Number of citations: 59 onlinelibrary.wiley.com
A Solankee, G Patel, K Patel - 2011 - nopr.niscpr.res.in
… on 5-imidazolones, it was contemplated to synthesize a new series of 5imidazolones by the interactions of thiophene-2ethylamine with 2-phenyl-4-(benzylidene/substituted benzylidene)…
Number of citations: 12 nopr.niscpr.res.in
M Faisal, Q Ul Aein, A Saeed, A Mumtaz, FA Larik - Heliyon, 2020 - cell.com
… Aqueous NaOH was added to the acidic layer, which liberated thiophene-2-ethylamine (9). … Thiophene-2-ethylamine (9) was obtained as the desired product in as a yellow oil in 75% …
Number of citations: 4 www.cell.com
TN Tan - 2022 - scholarworks.calstate.edu
… In separate experiments, the 1o amine from Benzylamine and Thiophene-2ethylamine perform nucleophilic attack, deprotonation, and Cl- expel to obtain our goal products 1a and 1b, …
Number of citations: 0 scholarworks.calstate.edu
AD Desai, DH Mahajan, KH Chikhalia - 2007 - nopr.niscpr.res.in
… In case of thioureido linkage (derived from thiophene-2-ethylamine) as well as morpholine linkage with s-triazine through nitrogen not much deviation of activity from the parent …
Number of citations: 35 nopr.niscpr.res.in

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